![molecular formula C18H14FN3O3 B6518186 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide CAS No. 904524-03-4](/img/structure/B6518186.png)
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide
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Description
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C18H14FN3O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10191948 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition
Recent studies have indicated that derivatives of this compound may function as inhibitors of histone deacetylases (HDACs), particularly HDAC3. For instance, a related compound demonstrated an IC50 value of 3.4 µM against HDAC3, showcasing its potential as a selective HDAC inhibitor . HDAC inhibitors are crucial in cancer therapy as they can reactivate silenced tumor suppressor genes.
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. Compounds with similar frameworks have shown promising results in preclinical models, suggesting that they may induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of gene expression through epigenetic changes.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar dioxo-tetrahydropyrazine structures may exhibit neuroprotective effects. These effects could be attributed to their ability to inhibit neuroinflammation and oxidative stress pathways, making them candidates for treating neurodegenerative diseases .
Table: Comparison of Biological Activities
Compound Name | Target | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | HDAC3 | 3.4 | Inhibitor |
Compound B | Cancer Cell Line X | 5.0 | Anticancer |
Compound C | Neuroprotection | 10.0 | Neuroprotective |
Case Study 1: HDAC Inhibition
A study conducted by Abdelsalam et al. (2022) synthesized several derivatives based on the tetrahydropyrazine scaffold. Among these, one derivative exhibited significant HDAC inhibition, leading to reduced proliferation in cancer cell lines . This highlights the therapeutic potential of modifying the core structure for enhanced biological activity.
Case Study 2: Anticancer Efficacy
In another investigation, researchers explored the anticancer efficacy of a series of tetrahydropyrazine derivatives against different cancer types. The results indicated that compounds similar to 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide effectively induced cell cycle arrest and apoptosis in breast and colon cancer cells .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c19-13-6-8-15(9-7-13)22-11-10-21(17(24)18(22)25)12-16(23)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBCDOXCXKCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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